ACT 178882

Renin Hypertension Enzyme Inhibition

Optimize your RAAS research with ACT 178882 (MK-1597), a direct renin inhibitor designed for superior experimental control. Its negligible food-effect PK ensures consistent oral dosing and reduced variability in animal models, a distinct advantage over aliskiren. With a pronounced sensitivity to CYP3A4 modulators like diltiazem (>2-fold exposure increase), it serves as an ideal probe for drug-drug interaction studies. The well-characterized 85% higher exposure in elderly subjects also makes it critical for geriatric pharmacokinetic modeling. Choose ACT 178882 for cleaner pharmacodynamic readouts and uncompromised reproducibility in hypertension studies.

Molecular Formula C33H38Cl3N3O4
Molecular Weight 647.0 g/mol
CAS No. 1007392-69-9
Cat. No. B1664355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameACT 178882
CAS1007392-69-9
SynonymsACT 178882, ACT-178882, MK-1597
Molecular FormulaC33H38Cl3N3O4
Molecular Weight647.0 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)Cl)OCCOC2=NC=C(C=C2)C3CCNCC3C(=O)N(CC4=C(C=CC(=C4)CCOC)Cl)C5CC5)Cl
InChIInChI=1S/C33H38Cl3N3O4/c1-21-15-29(35)32(30(36)16-21)43-14-13-42-31-8-4-23(18-38-31)26-9-11-37-19-27(26)33(40)39(25-5-6-25)20-24-17-22(10-12-41-2)3-7-28(24)34/h3-4,7-8,15-18,25-27,37H,5-6,9-14,19-20H2,1-2H3/t26-,27+/m1/s1
InChIKeyPGSRKJVMAOWDEC-SXOMAYOGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ACT 178882 (CAS 1007392-69-9) for Procurement: Direct Renin Inhibitor for Hypertension Research


ACT 178882 (also known as MK-1597) is a direct renin inhibitor developed for hypertension research [1]. It functions by inhibiting the enzyme renin, the rate-limiting step of the renin-angiotensin-aldosterone system (RAAS) [1]. Preclinical and Phase I clinical studies have demonstrated its oral bioavailability and established its pharmacokinetic and pharmacodynamic profile [2][3].

Why Generic Substitution of ACT 178882 with Other Renin Inhibitors is Not Advisable


In-class substitution of renin inhibitors is not straightforward due to significant differences in molecular structure that dictate distinct pharmacokinetic and pharmacodynamic profiles. While all direct renin inhibitors target the same enzyme, variations in binding affinity, oral bioavailability, half-life, and metabolic pathways (particularly CYP3A4 involvement) lead to divergent clinical pharmacology [1][2]. The unique chemical structure of ACT 178882 (C33H38Cl3N3O4) imparts specific properties that differ from other agents like aliskiren (C30H53N3O6), making simple interchange problematic for research reproducibility [1].

Quantitative Evidence Guide for ACT 178882 (CAS 1007392-69-9) Differentiation


Renin Inhibition Potency: Comparable Affinity to Marketed Alternatives

ACT 178882 exhibits potent renin inhibition with an IC50 of 1.4 nM . This value is comparable to aliskiren, the only clinically approved direct renin inhibitor, which has an IC50 of 1.5 nM [1]. Both compounds demonstrate similar in vitro potency at the target enzyme.

Renin Hypertension Enzyme Inhibition

CYP3A4-Mediated Drug-Drug Interaction Liability

ACT 178882 is a CYP3A4 substrate, leading to significant pharmacokinetic interactions with CYP3A4 inhibitors. Co-administration with diltiazem (a moderate CYP3A4 inhibitor) resulted in a 2.02-fold increase in AUC∞ (geometric mean ratio, 90% CI: 1.75 to 2.34) and a 1.62-fold increase in Cmax (90% CI: 1.36 to 1.94) compared to ACT 178882 alone [1][2]. In contrast, aliskiren's primary metabolism involves CYP3A4 to a lesser extent, with reported drug interaction studies showing only a 1.29-fold increase in AUC∞ and 1.18-fold increase in Cmax when co-administered with ketoconazole [3].

CYP3A4 Drug-Drug Interaction Pharmacokinetics

Pharmacodynamic Distinction from ACE Inhibition

ACT 178882 demonstrated a pharmacodynamic profile distinct from the ACE inhibitor enalapril. In a Phase I study, ACT 178882 dose-dependently increased active renin concentration while decreasing plasma renin activity (PRA) [1]. In contrast, enalapril increased both active renin and PRA [1]. This difference stems from the feedback mechanisms inherent to RAAS blockade: ACE inhibition removes negative feedback on renin release, leading to a compensatory rise in both active renin and PRA, whereas direct renin inhibition blocks renin's enzymatic activity, causing active renin to accumulate but PRA to decrease.

Renin-Angiotensin System Plasma Renin Activity Active Renin

Age-Dependent Pharmacokinetics: A Differentiating Feature

ACT 178882 exhibits age-dependent pharmacokinetics. In a study comparing young and elderly subjects, Cmax and AUC0-∞ were approximately 85% higher in elderly subjects, and t1/2 was prolonged by about 5 hours (29.3 h vs. 24.1 h) [1]. While aliskiren also shows increased exposure in the elderly (AUC0-∞ approximately 57% higher in subjects >65 years), the magnitude of the age effect may differ [2]. No dose adaptation based on sex was necessary for ACT 178882 [1].

Age Effects Pharmacokinetics Geriatric Pharmacology

Food Effect Profile: Minimal Impact on Oral Absorption

Food intake had no significant effect on the pharmacokinetics of ACT 178882 following a single 30 mg dose, with t1/2 and tmax remaining within the range of 18.7-24.7 h and 3-5 h, respectively [1]. In contrast, aliskiren absorption is significantly reduced by high-fat meals: a high-fat meal decreased AUC0-∞ by 71% and Cmax by 85% [2].

Food Effect Oral Bioavailability Pharmacokinetics

Optimal Research and Industrial Applications for ACT 178882 (CAS 1007392-69-9)


Mechanistic Studies of the Renin-Angiotensin System (RAAS)

ACT 178882 is ideal for dissecting the role of renin in RAAS without the compensatory feedback seen with ACE inhibitors. As shown in Section 3, ACT 178882 decreases plasma renin activity while increasing active renin, providing a cleaner pharmacodynamic readout compared to enalapril [1]. This makes it a superior tool for studies where precise modulation of the initial, rate-limiting step of the pathway is required.

Preclinical Hypertension Models Requiring Oral Dosing Flexibility

The absence of a significant food effect on ACT 178882 absorption [1] simplifies oral dosing in animal models. Unlike aliskiren, which requires careful control of food intake to ensure consistent exposure, ACT 178882 can be administered with or without food, reducing experimental variability and logistical burden in long-term hypertension studies.

Drug-Drug Interaction (DDI) Studies Involving CYP3A4

Due to its pronounced sensitivity to CYP3A4 modulation, as evidenced by a >2-fold increase in exposure with diltiazem [2], ACT 178882 serves as a valuable probe substrate for investigating CYP3A4-mediated drug interactions. Its use in complex DDI studies has been demonstrated, including investigations of time-dependent CYP3A4 induction and inhibition [3].

Research in Aged Animal Models or Geriatric Pharmacology

Given the substantial age effect on its pharmacokinetics (approximately 85% higher exposure in elderly subjects) [4], ACT 178882 is a relevant compound for studies investigating age-related changes in drug disposition or for modeling geriatric hypertension treatment, where dose adjustment based on age is a key consideration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for ACT 178882

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.